
1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic organic compound with a pyrimidine ring structure. This compound is characterized by the presence of three keto groups at positions 2, 4, and 6, and a phenyl group attached to the nitrogen at position 1. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of urea or thiourea with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The phenyl group or the keto groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
While the search results do not provide comprehensive details specifically on the applications of "1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione," they do offer some related information regarding pyrimidinetrione derivatives and their applications.
Here's a summary based on the available information:
Pyrimidinetrione Core The pyrimidinetrione core can be synthesized through the reaction of urea with a β-diketone under acidic conditions.
Applications of Pyrimidinetrione Derivatives
- Chemistry Pyrimidinetrione derivatives are used as building blocks for synthesizing complex molecules, allowing exploration of new reaction mechanisms and development of novel synthetic methodologies.
- Biology These compounds are studied for their potential as bioactive molecules and their interactions with biological macromolecules like proteins and nucleic acids. They may serve as lead compounds for developing new drugs or therapeutic agents.
- Medicine Pyrimidinetrione derivatives are investigated for their pharmacological properties and potential activity against certain diseases or conditions, making them candidates for drug development. Studies focus on their efficacy, toxicity, and mechanism of action.
- Industry These compounds can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Their unique properties make them valuable for developing new materials and products.
Mechanism of Action
The mechanism of action of 1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting its replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Barbituric Acid: A structurally related compound with similar keto groups but lacking the phenyl group.
Phenobarbital: A barbiturate derivative with sedative and anticonvulsant properties.
Thiobarbituric Acid: Similar to barbituric acid but with a sulfur atom replacing one of the oxygen atoms.
Uniqueness
1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds.
Biological Activity
1-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly referred to as a derivative of barbituric acid, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on various research findings and case studies.
- Molecular Formula : C₁₂H₁₂N₂O₃
- Molecular Weight : 232.24 g/mol
- CAS Number : 5419-00-1
- Melting Point : 185-186.5 °C
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Key mechanisms include:
- Inhibition of DNA Replication : The compound has shown the capacity to bind to DNA, potentially disrupting replication and transcription processes critical for cancer cell proliferation .
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in various cancer cell lines by activating intrinsic pathways associated with cellular stress and DNA damage .
Biological Activity Overview
Case Studies
- Anticancer Activity
- Antimicrobial Properties
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the pyrimidinetrione structure significantly influences its biological activity. For instance:
Properties
IUPAC Name |
1-phenyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-8-6-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECMQZBUZCGXQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294383 | |
Record name | 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15018-50-5 | |
Record name | MLS002703331 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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